![molecular formula C21H17N5O3 B2848087 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 2034384-14-8](/img/structure/B2848087.png)
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several structural components including a 1-methyl-1H-pyrazol-4-yl group, a 1,2,4-oxadiazol-5-yl group, a methyl group, and a 9H-xanthene-9-carboxamide group . These groups are common in many organic compounds and can contribute to the compound’s overall properties.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1H-pyrazol-4-yl and 1,2,4-oxadiazol-5-yl groups are heterocyclic compounds, which means they contain atoms of at least two different elements as members of its rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of various functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Scientific Research Applications
Protein Kinase Inhibition
The compound has been investigated as a potential inhibitor of protein kinases. Specifically, it was evaluated for its inhibitory potency against kinases harboring a rare cysteine in the hinge region, including MPS1 (monopolar spindle 1), MAPKAPK2, and p70S6Kβ/S6K2 . Although it did not exhibit the expected inhibitory activity against MPS1, it showed significant activity against p70S6Kβ, which features an equivalent cysteine.
Synthesis and Structural Analysis
The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide involves a three-step procedure. It includes a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution. The compound’s structure was confirmed by single crystal X-ray diffraction, nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90, and NOESY), high-resolution mass spectrometry (ESI-TOF-HRMS), and infrared spectroscopy (ATR-IR) .
Heterocycle Reactions
The compound belongs to the collection of heterocycle reactions. Its synthesis involves the introduction of a 6-chloro-3-nitropyridin-2-yl group and a 1-methyl-1H-pyrazol-4-yl group onto the isoquinoline scaffold .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-26-12-13(10-23-26)20-24-18(29-25-20)11-22-21(27)19-14-6-2-4-8-16(14)28-17-9-5-3-7-15(17)19/h2-10,12,19H,11H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULXGTHLCQFFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.